

Validating Apoptosis Inducer 35: A Guide to Specificity and Comparison

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Compound of Interest

Compound Name: Apoptosis inducer 35

Cat. No.: B15615422

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A Note on Nomenclature: The term "**Apoptosis Inducer 35**" is not a unique identifier for a single chemical entity. Scientific literature and commercial catalogs use this designation for different molecules, including a PI3K α inhibitor referred to as "compound 35," a multi-targeted inhibitor of EGFR/AKT/ERK/p38-MAPK α , and a peptide fragment of amyloid-beta (A β 31-35). This guide will focus on the best-characterized of these, the novel PI3K α inhibitor compound 35, as a case study for validating target specificity.

This guide provides researchers, scientists, and drug development professionals with a framework for assessing the specificity of a targeted apoptosis inducer. We will compare the performance of the imidazo[1,2-a]pyridine-based PI3K α inhibitor, compound 35, with other well-known alternatives and provide supporting experimental methodologies.

Introduction to Compound 35

Compound 35 is a novel, potent inhibitor of the p110 α catalytic subunit of phosphoinositide 3-kinase (PI3K α)^[1]. The PI3K/AKT/mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancers, making it a prime target for therapeutic intervention^{[2][3][4]}. By inhibiting PI3K α , compound 35 disrupts downstream signaling, leading to cell cycle arrest and induction of apoptosis in cancer cells with PIK3CA mutations^{[1][5]}.

Comparative Analysis of PI3K α Inhibitors

To validate the specificity of a targeted inhibitor, it is crucial to compare its activity against its intended target with its activity against other related and unrelated targets. The following table

summarizes the inhibitory activity of compound 35 and compares it with other known PI3K inhibitors, including the FDA-approved PI3K α -specific inhibitor Alpelisib and the pan-PI3K inhibitor Buparlisib.

Compound	Primary Target	PI3K α IC ₅₀ (nM)	PI3K β IC ₅₀ (nM)	PI3K δ IC ₅₀ (nM)	PI3K γ IC ₅₀ (nM)	Reference
Compound 35	PI3K α	150	Not Reported	Not Reported	Not Reported	[1]
Alpelisib (BYL719)	PI3K α	5	1,200	290	250	[3]
Buparlisib (BKM120)	Pan-Class I PI3K	52	166	116	262	[6]
Copanlisib (BAY 80-6946)	Pan-Class I PI3K (α/δ preference)	0.5	3.7	0.7	6.4	[7]
Idelalisib (CAL-101)	PI3K δ	820	8,600	2.5	4,000	[3]

Note: The lack of reported data for Compound 35 against other PI3K isoforms highlights a critical gap in its specificity profile that would need to be addressed in further studies.

Experimental Protocols for Specificity Validation

Validating the specificity of an apoptosis inducer like compound 35 involves a multi-faceted approach, combining biochemical assays to determine direct target engagement and potency with cell-based assays to confirm the on-target mechanism of action and downstream effects.

In Vitro PI3K α Kinase Activity Assay (Luminescence-Based)

This biochemical assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of purified PI3K α . The ADP-Glo™ Kinase Assay is a common method.

Principle: The assay measures the amount of ADP produced during the kinase reaction. The kinase reaction depletes ATP and produces ADP. After the reaction, the remaining ATP is depleted, and the ADP is converted back into ATP, which is then used to generate a luminescent signal with luciferase. The light output is directly proportional to the kinase activity.

Protocol:

- **Reagent Preparation:**
 - Prepare a 10 mM stock solution of Compound 35 in DMSO.
 - Perform serial dilutions of Compound 35 in the kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)[8].
 - Reconstitute recombinant human PI3K α enzyme (p110 α /p85 α) and the lipid substrate (e.g., PIP2) in the appropriate buffer as per the manufacturer's instructions.
- **Assay Procedure (384-well plate format):**
 - Add 1 μ L of serially diluted Compound 35 or DMSO (vehicle control) to the wells.
 - Add 2 μ L of PI3K α enzyme and 2 μ L of lipid substrate mixture to each well.
 - Incubate the plate at room temperature for 15-20 minutes to allow for compound binding.
 - Initiate the kinase reaction by adding 5 μ L of ATP solution.
 - Incubate at room temperature for 60 minutes.
 - Stop the reaction and deplete the remaining ATP by adding 5 μ L of ADP-Glo™ Reagent. Incubate for 40 minutes.
 - Add 10 μ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
 - Measure luminescence using a plate reader.
- **Data Analysis:**

- Calculate the percentage of inhibition for each concentration of Compound 35 relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Apoptosis Assay (Western Blot for Cleaved PARP and Caspase-3)

This assay confirms that the compound induces apoptosis in a cellular context by detecting key protein markers of the apoptotic cascade.

Principle: During apoptosis, executioner caspases like caspase-3 are activated through cleavage. Activated caspase-3 then cleaves numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP). Detecting the cleaved forms of caspase-3 and PARP by Western blot is a reliable indicator of apoptosis[9][10].

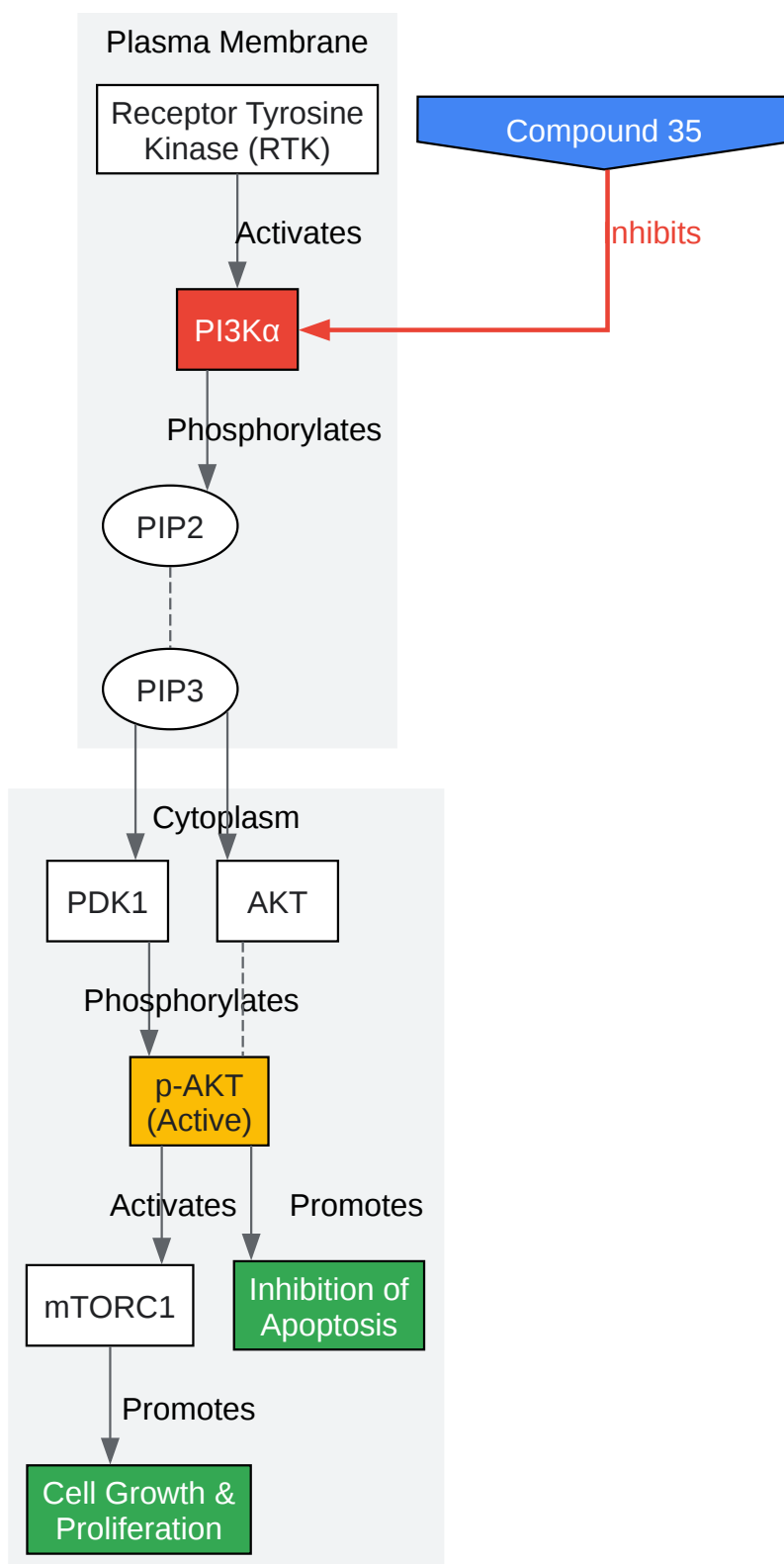
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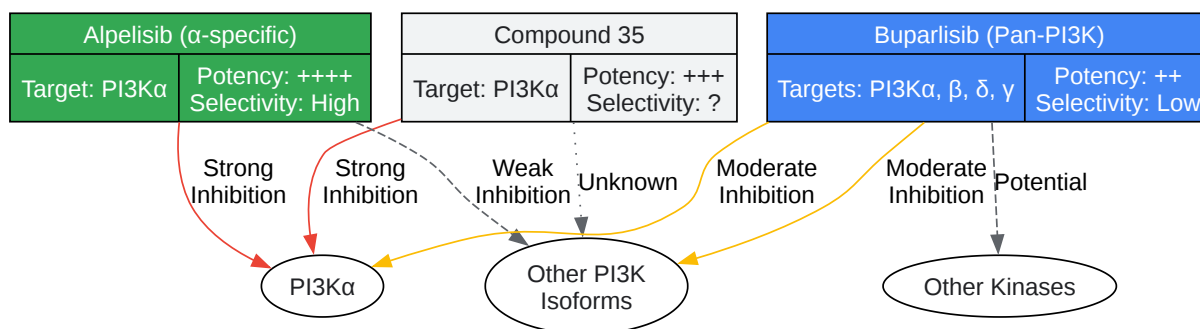
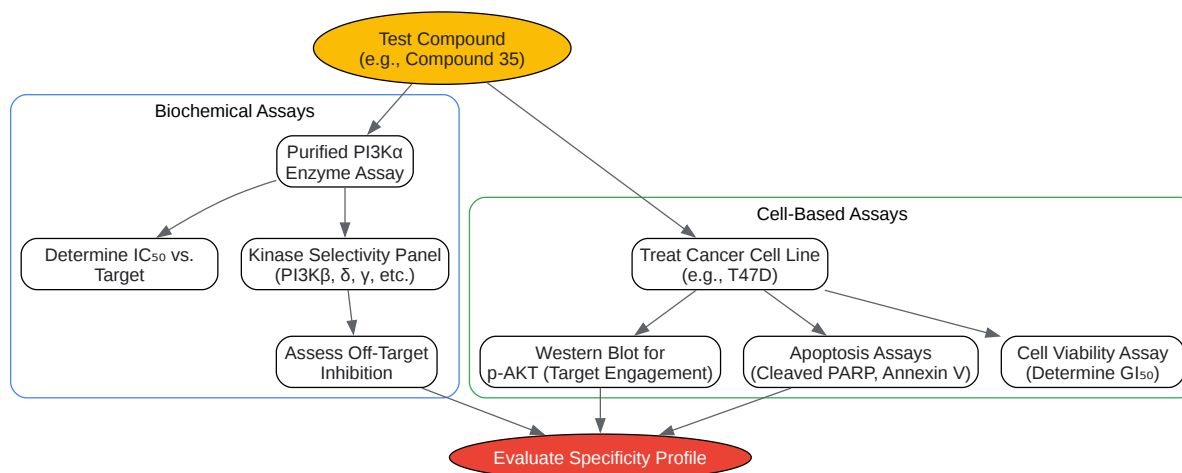
- Cell Culture and Treatment:
 - Seed T47D breast cancer cells (which have a PIK3CA mutation) in 6-well plates and allow them to adhere overnight.
 - Treat the cells with increasing concentrations of Compound 35 (e.g., 0, 1, 5, 10, 25 μ M) for 24 hours. Include a positive control for apoptosis, such as staurosporine.
- Protein Lysate Preparation:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Centrifuge the lysates to pellet cellular debris and collect the supernatant.
 - Determine the protein concentration of each lysate using a BCA or Bradford assay.
- Western Blotting:

- Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, total AKT, phospho-AKT (as a marker of PI3K pathway inhibition), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis:
 - Analyze the band intensities. A dose-dependent increase in cleaved PARP and cleaved caspase-3, coupled with a decrease in phospho-AKT, would confirm that Compound 35 inhibits the PI3K pathway and induces apoptosis.

Visualizing Pathways and Workflows

PI3K/AKT Signaling Pathway and Inhibition





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